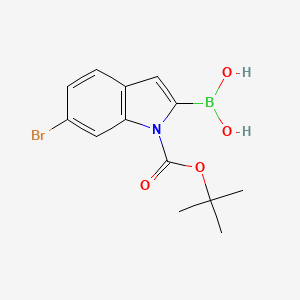

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYFCWUHNRAJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681543 | |

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-59-8 | |

| Record name | [6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS Number: 1217500-59-8

This technical guide provides a comprehensive overview of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals. This document details the compound's properties, a representative synthesis protocol, and its significant applications, particularly in the development of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions.

Compound Properties

This compound is a bifunctional molecule featuring an indole scaffold protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for constructing complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1217500-59-8 | [1] |

| Molecular Formula | C₁₃H₁₅BBrNO₄ | [1] |

| Molecular Weight | 339.98 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis

Experimental Protocol: Synthesis via N-Protection and Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of indolylboronic acids.

Step 1: N-Protection of 6-bromo-1H-indole

-

Dissolve 6-bromo-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to introduce the Boc protecting group.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting 6-bromo-1-(tert-butoxycarbonyl)-1H-indole by column chromatography.

Step 2: Lithiation and Borylation

-

Dissolve the N-Boc-6-bromoindole in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), dropwise to the solution. The lithium base will selectively deprotonate the C2 position of the indole ring.

-

Stir the reaction mixture at -78°C for a specified time (e.g., 1 hour) to ensure complete lithiation.

-

Add an electrophilic boron source, such as triisopropyl borate (B(O-iPr)₃), dropwise to the solution at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the mixture to a pH of approximately 2 with a dilute acid (e.g., 1N HCl).

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the indole-2-position and various aryl or heteroaryl partners, paving the way for the creation of diverse molecular libraries for drug discovery.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of biaryl and heteroaryl-indole scaffolds, which are prevalent in many biologically active compounds.

General Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 equivalent), the desired aryl or heteroaryl halide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Purge the reaction mixture with an inert gas (argon or nitrogen).

-

Heat the mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-aryl-6-bromo-1-Boc-indole derivative.

Synthesis of Kinase Inhibitors

A significant application of this building block is in the synthesis of 9H-pyrimido[4,5-b]indole derivatives. This class of compounds has shown promise as potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA). Aberrant signaling through these receptor tyrosine kinases is implicated in the progression of various cancers. The 6-bromo substitution on the indole ring offers a strategic handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Therapeutic Rationale:

The RET and TRKA receptor tyrosine kinases, upon binding to their respective ligands, dimerize and autophosphorylate. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which ultimately promote cell growth, proliferation, and survival. Oncogenic mutations or fusions of the RET and TRK genes can lead to constitutive activation of these pathways, driving tumor growth. Inhibitors derived from this compound are designed to block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.

Quantitative Data: Efficacy of Derived Inhibitors

While specific IC₅₀ values for inhibitors derived directly from the 6-bromo isomer are not available in the provided search results, derivatives of the closely related 7-bromo isomer have demonstrated potent inhibitory activity against RET and TRKA kinases. It is highly probable that derivatives of the 6-bromo isomer would exhibit similar activity profiles.

| Target Kinase | Representative IC₅₀ (nM) |

| RET | <10 |

| TRKA | <50 |

Note: Data is representative of the pyrimido[4,5-b]indole scaffold and serves as an indication of the potential of inhibitors derived from bromo-indolyl boronic acids.

Conclusion

This compound is a highly valuable and strategic building block in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of 2-substituted indole scaffolds, which are core components of potent kinase inhibitors, particularly dual RET/TRKA inhibitors. The synthetic accessibility and the potential for diverse functionalization at both the 2-position (via the boronic acid) and the 6-position (via the bromo substituent) make it a key component in the modern drug discovery toolbox for the development of next-generation cancer therapeutics.

References

An In-Depth Technical Guide to the Synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the synthetic pathway, experimental protocols, and relevant data to support researchers in the successful preparation of this versatile compound.

Introduction

This compound is a bifunctional molecule featuring an indole scaffold protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromine atom at the 6-position and a boronic acid at the 2-position. This arrangement of functional groups makes it a valuable intermediate for the construction of complex molecular architectures through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the bromine atom provides a handle for further functionalization, while the boronic acid moiety allows for the introduction of a wide range of aryl and heteroaryl substituents at the indole 2-position.

Synthetic Strategy

The most common and effective method for the synthesis of this compound involves a two-step sequence starting from commercially available 6-bromoindole. The general strategy is as follows:

-

N-Protection: The indole nitrogen of 6-bromoindole is protected with a tert-butoxycarbonyl (Boc) group to increase its stability and to direct the subsequent metalation to the C2 position.

-

Directed Ortho-Metalation and Borylation: The resulting N-Boc-6-bromoindole undergoes regioselective lithiation at the C2 position using a strong organolithium base. The resulting lithiated intermediate is then quenched with a trialkyl borate ester, followed by acidic workup, to yield the desired boronic acid.

Elucidating the Structure of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in synthetic and medicinal chemistry. This document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound, offering valuable insights for its application in research and drug development.

Core Compound Properties

This compound is a white to off-white solid.[1] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in various chemical transformations. The presence of the boronic acid moiety at the 2-position and a bromine atom at the 6-position of the indole ring makes it a versatile intermediate for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 1217500-59-8 | [2][3] |

| Molecular Formula | C₁₃H₁₅BBrNO₄ | [1][2][3] |

| Molecular Weight | 339.98 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically commences with the protection of the nitrogen atom of 6-bromoindole with a tert-butoxycarbonyl (Boc) group. This is followed by a directed ortho-metalation or a halogen-metal exchange, and subsequent borylation.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: N-Boc Protection of 6-Bromoindole

-

To a solution of 6-bromoindole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) or 4-(dimethylamino)pyridine (DMAP).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Borylation

-

Dissolve the N-Boc protected 6-bromoindole in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), dropwise to the reaction mixture to effect lithiation at the 2-position.

-

After stirring at -78 °C for a specified time, add a trialkyl borate, typically triisopropyl borate (B(O-iPr)₃), dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Data and Structural Characterization

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. The following tables present expected characteristic data based on the analysis of closely related structures and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | s | 1H | H at position 7 |

| ~ 7.5 - 7.7 | d | 1H | H at position 4 |

| ~ 7.2 - 7.4 | dd | 1H | H at position 5 |

| ~ 6.5 - 6.7 | s | 1H | H at position 3 |

| ~ 4.5 - 5.0 | br s | 2H | B(OH)₂ |

| ~ 1.6 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C=O (Boc) |

| ~ 138 | C-7a |

| ~ 130 | C-3a |

| ~ 125 | C-5 |

| ~ 122 | C-4 |

| ~ 118 | C-6 |

| ~ 115 | C-7 |

| ~ 105 | C-3 |

| ~ 84 | C(CH₃)₃ |

| ~ 28 | C(CH₃)₃ |

Note: The carbon atom attached to the boron (C-2) may not be observed or may appear as a broad signal due to quadrupolar relaxation.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (boronic acid) |

| ~ 2980 - 2930 | Medium | C-H stretch (aliphatic, Boc) |

| ~ 1730 | Strong | C=O stretch (Boc) |

| ~ 1600, 1470 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1370 | Medium | B-O stretch |

| ~ 1160 | Strong | C-O stretch (Boc) |

| ~ 850 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature. Common fragmentation patterns would likely involve the loss of the Boc group, water, or the entire boronic acid moiety.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 2-position of the indole ring. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.

General Protocol for Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.0-1.2 eq.), and a base (e.g., potassium carbonate, cesium carbonate, 2-3 eq.).

-

Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup, extracting the product with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

This versatile reaction allows for the introduction of a wide range of substituents at the indole 2-position, providing a powerful tool for the synthesis of diverse chemical libraries for drug discovery and materials science. The bromine at the 6-position can be retained for further functionalization or can also participate in subsequent cross-coupling reactions under different conditions, allowing for sequential, site-selective modifications.

References

In-Depth Technical Guide: Molecular Weight of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the compound (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a significant reagent in organic synthesis, particularly in the development of novel pharmaceutical agents.

Chemical Identity and Formula

This compound is a complex organic molecule. Its structure and properties are defined by its constituent elements and their arrangement.

-

Chemical Name: this compound

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Atomic Weights of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in the molecule.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[5][6] |

| Hydrogen | H | ~1.008[7][8][9] |

| Boron | B | ~10.81[10][11][12] |

| Bromine | Br | ~79.904[13][14][15] |

| Nitrogen | N | ~14.007[16][17][18] |

| Oxygen | O | ~15.999[19][20][21] |

Molecular Weight Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Boron | B | 1 | 10.81 | 10.81 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 339.98 |

The calculated molecular weight of this compound is 339.98 g/mol .[1][3]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of the molecule, providing a clear visual breakdown of its constituent parts.

Caption: Elemental composition of the target molecule.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. CAS#:1217500-59-8 | this compound | Chemsrc [chemsrc.com]

- 3. 1-BOC-6-Bromo-indole-2-boronic acid|1-BOC-6-BROMO-INDOLE-2-BORONIC ACID(1217500-59-8)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. (4-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, CasNo.957034-29-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. youtube.com [youtube.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Boron - Wikipedia [en.wikipedia.org]

- 12. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. youtube.com [youtube.com]

- 20. Oxygen - Wikipedia [en.wikipedia.org]

- 21. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: A Key Building Block for Drug Discovery

Abstract: (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a protected indole core, a bromine atom, and a boronic acid moiety, makes it an exceptionally versatile reagent for carbon-carbon bond formation. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and a discussion of its significance in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Data

This compound is a stable, solid compound under specified storage conditions. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid at the 2-position and the bromine at the 6-position provide two distinct reactive sites for sequential, regioselective functionalization.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 1217500-59-8 | [1] |

| Molecular Formula | C₁₃H₁₅BBrNO₄ | [1] |

| Molecular Weight | 339.98 g/mol | [1] |

| Physical Form | Solid powder | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store in freezer, under -20°C, in an inert atmosphere | |

| IUPAC Name | 6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid | |

| InChI Key | RMYFCWUHNRAJJC-UHFFFAOYSA-N |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent use in a cornerstone reaction of modern medicinal chemistry.

Synthesis via Directed Lithiation-Borylation

The most common and effective method for preparing 2-indolylboronic acids is through a directed ortho-metalation (DoM) approach, specifically a lithiation followed by borylation. The Boc group at the N1 position is essential as it directs the deprotonation to the C2 position.

Protocol:

-

N-Protection: To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromo-1-(tert-butoxycarbonyl)-1H-indole, which can be purified by column chromatography.

-

Lithiation: Dissolve the N-Boc-6-bromoindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the lithiated indole solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the borate ester. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

This boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of a C-C bond at the indole 2-position. This is a foundational method for constructing biaryl structures and introducing diverse substituents.

General Protocol:

-

Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), an aryl or heteroaryl halide (Ar-X, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A common mixture is dioxane/water or toluene/ethanol/water.

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the 2-aryl-6-bromo-1-Boc-indole derivative.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a high-value synthetic intermediate. Its bifunctional nature allows for selective transformations, making it a powerful tool for building molecular complexity. The protocols and data presented herein serve as a technical resource for researchers leveraging this compound to accelerate the discovery and development of novel chemical entities in the life sciences.

References

An In-depth Technical Guide to (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: Synthesis, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, a key building block in synthetic organic chemistry and medicinal chemistry. Due to the limited availability of specific experimental NMR data in publicly accessible literature, this document focuses on the established synthetic routes and provides predicted spectroscopic data based on analogous compounds.

Core Compound Properties

| Property | Value |

| CAS Number | 1217500-59-8 |

| Molecular Formula | C₁₃H₁₅BBrNO₄ |

| Molecular Weight | 339.98 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | Typically >95% (as per commercial suppliers) |

| Storage | Store under an inert atmosphere at -20°C. |

NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Indole H-3 | 6.8 - 7.2 | s | - | C3-H |

| Indole H-4 | 7.8 - 8.2 | d | ~8.5 | C4-H |

| Indole H-5 | 7.2 - 7.5 | dd | ~8.5, ~1.8 | C5-H |

| Indole H-7 | 7.6 - 7.9 | d | ~1.8 | C7-H |

| Boc | ~1.7 | s | - | -C(CH₃)₃ |

| B(OH)₂ | 4.5 - 6.0 (broad) | s | - | -B(OH)₂ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Boc C=O | 149 - 151 | C=O |

| Indole C-2 | Not observed or broad | C-B |

| Indole C-3 | 108 - 112 | C3 |

| Indole C-4 | 123 - 126 | C4 |

| Indole C-5 | 125 - 128 | C5 |

| Indole C-6 | 115 - 118 | C-Br |

| Indole C-7 | 115 - 118 | C7 |

| Indole C-3a | 130 - 133 | C3a |

| Indole C-7a | 137 - 140 | C7a |

| Boc C(CH₃)₃ | 84 - 86 | -C(CH₃)₃ |

| Boc CH₃ | 28 - 29 | -C(CH₃)₃ |

Note: The carbon atom attached to the boron (C-2) is often not observed or is significantly broadened in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The synthesis of this compound typically follows a pathway involving the protection of the indole nitrogen, followed by regioselective lithiation and subsequent borylation.

Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methods for the synthesis of N-Boc-indolylboronic acids.

Step 1: N-Protection of 6-Bromoindole

-

To a solution of 6-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Directed Lithiation and Borylation

-

Dissolve 6-bromo-1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium (t-BuLi, 1.1 eq, typically 1.7 M in pentane) dropwise to the reaction mixture while maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C-2 position, directed by the Boc protecting group.

-

Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the title compound.

Caption: Synthetic route to the target boronic acid.

Experimental Workflow

The diagram below outlines the key stages of the experimental procedure.

An In-depth Technical Guide to the Solubility Profile of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a synthetic organic compound that belongs to the family of indole derivatives and boronic acids. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents.[1][2] Boronic acids are recognized for their unique chemical properties, including their role as key reagents in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][4] This combination of a functionalized indole core with a boronic acid moiety makes the title compound a valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[5]

Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting everything from reaction conditions and purification to formulation and bioavailability. This guide outlines the general solubility characteristics of related compounds and provides detailed protocols for determining the solubility of this compound in various solvents and across a range of pH values.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids can be complex and is influenced by several factors:

-

Polarity: The presence of the polar boronic acid group (-B(OH)₂) suggests some solubility in polar solvents. However, the bulky and nonpolar tert-butoxycarbonyl (Boc) protecting group and the bromoindole core will significantly influence its solubility in organic solvents.

-

pH-Dependence: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solutions. This equilibrium is pH-dependent, which in turn affects the aqueous solubility.[6] For weakly basic drugs, solubility is generally higher at lower pH values.[7]

-

Self-Condensation: Boronic acids have a tendency to undergo reversible self-condensation to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents. This can complicate solubility measurements.

-

Solvent Interactions: The solubility will vary significantly with the choice of solvent, depending on the solvent's polarity, hydrogen bonding capabilities, and ability to solvate the boronic acid and its potential aggregates.

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The solid should be in a finely powdered form to maximize surface area.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method or other appropriate analytical technique.

-

Perform the experiment in triplicate for each solvent.

pH-Dependent Aqueous Solubility Profile

Objective: To determine the solubility of the compound in aqueous buffers across a physiologically relevant pH range.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[9]

-

pH meter

-

Other materials as listed in the shake-flask method.

Procedure:

-

Prepare a series of aqueous buffers covering the desired pH range. Pharmacopoeial buffers are recommended.[9]

-

Verify the pH of each buffer at the experimental temperature (e.g., 37 °C).[9]

-

Follow the shake-flask method described above, using the different pH buffers as the solvents.

-

It is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

-

Plot the determined solubility as a function of pH to generate the pH-solubility profile.

Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | As is | 25 | |||

| PBS | 7.4 | 37 | |||

| 0.1 N HCl | 1.2 | 37 | |||

| Acetate Buffer | 4.5 | 37 | |||

| Phosphate Buffer | 6.8 | 37 | |||

| Ethanol | N/A | 25 | |||

| Methanol | N/A | 25 | |||

| Acetone | N/A | 25 | |||

| Dichloromethane | N/A | 25 | |||

| DMSO | N/A | 25 |

Visualization of Relevant Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Suzuki-Miyaura Coupling Reaction Workflow

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The general workflow for such a reaction is depicted below.

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Indole derivatives are known to target various signaling pathways implicated in cancer.[5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. A synthesized derivative from the title compound could potentially act as an inhibitor in this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

Stability and Storage Conditions for 6-bromo-1-boc-indole-2-boronic acid

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Overview of Arylboronic Acid Stability

Arylboronic acids are a versatile class of reagents widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While generally considered to be relatively stable and easy to handle solids, they are susceptible to several degradation pathways that can impact their purity and reactivity.[1][2][3][4] The stability of a given arylboronic acid is influenced by its structure, as well as by external conditions such as temperature, moisture, pH, and light exposure. The presence of the Boc protecting group on the indole nitrogen and the bromo substituent on the indole ring can influence the electronic properties and, consequently, the stability profile of 6-bromo-1-boc-indole-2-boronic acid.

Recommended Storage Conditions

Proper storage is critical for minimizing degradation and preserving the quality of 6-bromo-1-boc-indole-2-boronic acid. The following table summarizes the recommended storage conditions based on data for analogous compounds.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature (Solid) | -20°C | To slow down potential degradation reactions. | [5][6][7] |

| Temperature (In Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | To maintain stability for extended periods in solvent. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize exposure to moisture and oxygen, which can promote degradation. | [5][7] |

| Light | Keep away from direct sunlight. | To prevent potential light-catalyzed degradation. | [5] |

| Moisture | Store in a dry environment, away from moisture. | Water can facilitate protodeboronation and other hydrolytic degradation pathways. | [5][7] |

Key Degradation Pathways

Understanding the potential degradation pathways is essential for developing appropriate handling and storage protocols.

| Degradation Pathway | Description | Factors that Accelerate Degradation |

| Protodeboronation | The replacement of the boronic acid functional group with a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[8] | Presence of water, acidic or basic conditions (fastest), certain metal catalysts (e.g., copper, nickel).[8][9] |

| Oxidation | The boronic acid group is cleaved and replaced with a hydroxyl group, forming a phenol. This is likely a major degradation pathway.[10] | Presence of oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).[10][11] |

| Anhydride Formation | Boronic acids can reversibly form oligomeric anhydrides, particularly cyclic trimers known as boroxines, upon dehydration. This may affect solubility and reactivity. | Elevated temperatures and removal of water. |

Factors Influencing Stability of Arylboronic Acids

The following diagram illustrates the key factors that can impact the stability of an arylboronic acid like 6-bromo-1-boc-indole-2-boronic acid.

Caption: Factors influencing arylboronic acid stability.

Experimental Protocols

Specific experimental protocols for determining the stability of 6-bromo-1-boc-indole-2-boronic acid have not been identified in the reviewed literature. However, a general approach to assessing the stability would involve:

-

Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., elevated temperature, high humidity, UV/Vis light, and various pH levels) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended conditions (-20°C, dark, dry) and analyzing its purity at predetermined time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Handling and Safety

Based on safety information for similar compounds, 6-bromo-1-boc-indole-2-boronic acid should be handled with care:

-

It is likely a flammable solid. Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Use in a well-ventilated area to avoid inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

-

Ground/bond container and receiving equipment to prevent static discharge.[5]

Conclusion

While specific data for 6-bromo-1-boc-indole-2-boronic acid is limited, the general principles of handling and storing arylboronic acids provide a strong framework for maintaining its integrity. The key to preserving this compound is to store it at low temperatures (-20°C), in a dry and inert atmosphere, and protected from light. Awareness of the primary degradation pathways, protodeboronation and oxidation, can guide researchers in avoiding conditions that may compromise the quality of this valuable reagent. For applications requiring high stability over extended periods, conversion to a more stable derivative, such as a MIDA boronate or a trifluoroborate salt, could be considered.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]

- 7. 1000068-26-7|(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 6-Bromo-1-Boc-Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-bromo-1-boc-indole and its subsequent derivatization. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in modern organic synthesis by masking the reactivity of the indole nitrogen, thereby enabling selective functionalization at other positions of the indole ring. The presence of the bromine atom at the 6-position offers a versatile handle for a wide array of cross-coupling reactions, making 6-bromo-1-boc-indole a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Synthesis of tert-Butyl 6-bromo-1H-indole-1-carboxylate

The primary and most fundamental step is the protection of the nitrogen atom of 6-bromoindole with a Boc group. This is typically achieved by reacting 6-bromoindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst to accelerate this reaction.

Experimental Protocol: Boc Protection of 6-Bromoindole

A standard procedure for the N-Boc protection of 6-bromoindole is as follows:

-

Reaction Setup: Dissolve 6-bromoindole (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Catalyst and Reagent: To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents). Then, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed, which typically takes a few hours.

-

Work-up: Upon completion, the reaction is quenched, for instance, with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-butyl 6-bromo-1H-indole-1-carboxylate.

Diagram of the Boc Protection Workflow

Caption: General experimental workflow for the Boc protection of 6-bromoindole.

Quantitative Data for Boc Protection

The following table summarizes typical quantitative data for the Boc protection of indoles. While specific yields for 6-bromoindole may vary, these values provide a general benchmark.

| Starting Material | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Indole | (Boc)₂O (1.1 eq) | DMAP (0.1 eq) | CH₂Cl₂ | Room Temp. | 2-4 | >95 |

| 7-Bromoindole | (Boc)₂O (1.2 eq) | DMAP (0.1 eq) | CH₂Cl₂ | Room Temp. | 2-4 | 98[1] |

| General Amines | (Boc)₂O (2-3 eq) | Base (1-1.5 eq) | Various | Room Temp. - 40 | - | High |

Synthesis of 6-Substituted-1-Boc-Indole Derivatives

The bromine atom at the 6-position of the N-Boc protected indole is a versatile functional handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 6-bromo-1-boc-indole, this reaction enables the introduction of aryl, heteroaryl, vinyl, and alkyl groups.

-

Reaction Setup: In a reaction vessel, combine 6-bromo-1-boc-indole (1.0 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, typically 2.0 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water. Degas the mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram of Suzuki-Miyaura Coupling Pathway

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Bromoindoles

| Bromoindole | Boronic Acid | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |

| 7-Bromo-1-boc-indole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |

| 7-Bromo-1-boc-indole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | 85 |

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly valuable for introducing alkynyl moieties.

-

Reaction Setup: To a solution of 6-bromo-1-boc-indole (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents).

-

Reaction Conditions: Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This allows for the introduction of vinyl groups at the 6-position of the indole ring.

-

Reaction Setup: Combine 6-bromo-1-boc-indole (1.0 equivalent), the alkene (1.2-2.0 equivalents), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) in a suitable solvent (e.g., DMF, DMA, or toluene).

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off any solids, and perform an aqueous work-up followed by extraction. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-aminoindole derivatives.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-bromo-1-boc-indole (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents) in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to a temperature between 80 and 110 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate. Purify the crude product by column chromatography.[2]

Diagram of Common Cross-Coupling Reactions

Caption: Overview of key palladium-catalyzed functionalizations of 6-bromo-1-boc-indole.

Conclusion

This guide has outlined the fundamental synthetic strategies for the preparation of 6-bromo-1-boc-indole and its subsequent diversification through various palladium-catalyzed cross-coupling reactions. The detailed protocols and tabulated data provide a valuable resource for researchers in the fields of organic synthesis and drug discovery. The versatility of 6-bromo-1-boc-indole as a building block, combined with the robustness of modern cross-coupling methodologies, offers a powerful platform for the construction of a wide array of complex and biologically relevant indole derivatives. The provided workflows and reaction diagrams serve to visually summarize the key synthetic transformations, aiding in the planning and execution of these important chemical processes.

References

Navigating the Reactivity of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. Its unique bifunctional nature, possessing both a reactive boronic acid moiety at the 2-position and a synthetically tractable bromine atom at the 6-position of the indole core, opens a wide array of possibilities for molecular elaboration. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, making it an amenable substrate for various cross-coupling reactions. This technical guide provides a comprehensive overview of the key exploratory reactions of this important intermediate, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations allow for the strategic formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a diverse range of substituted indole derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 2-position of the indole nucleus.

A representative application of this reaction is the synthesis of 2-aryl-6-bromo-1H-indoles, which are key precursors for various biologically active molecules. The general workflow for this transformation is depicted below.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific data for a wide range of coupling partners with this compound is dispersed throughout proprietary and academic literature, the following table summarizes representative conditions and yields for the coupling of similar indolylboronic acids, providing a strong predictive framework for this substrate.

| Aryl Halide Partner | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Chloropyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 16 | 70-80 |

| 2-Bromothiophene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 80-90 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of tert-butyl 6-bromo-2-(p-tolyl)-1H-indole-1-carboxylate

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-bromotoluene (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

-

Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is added, followed by a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: The mixture is heated to 100 °C and stirred vigorously for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a complementary approach to the more common Buchwald-Hartwig amination. This copper-catalyzed reaction couples the boronic acid with amines or alcohols, often under mild, aerobic conditions.

The logical flow for a Chan-Lam N-arylation is outlined in the diagram below.

Quantitative Data for Chan-Lam Coupling:

The Chan-Lam coupling is known for its broad substrate scope. The following table provides representative conditions and expected yields for the coupling of arylboronic acids with various nucleophiles, which can be extrapolated to the target indole boronic acid.

| Nucleophile | Copper Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 75-85 |

| Aniline | Cu(OAc)₂ (10) | Et₃N | Toluene | 80 | 18 | 70-80 |

| Phenol | Cu(OTf)₂ (15) | DMAP | MeCN | 60 | 36 | 65-75 |

Detailed Experimental Protocol: Chan-Lam N-Arylation

Synthesis of tert-butyl 6-bromo-2-(morpholino)-1H-indole-1-carboxylate

-

Reaction Setup: In a round-bottom flask, this compound (1.0 equiv.), morpholine (1.5 equiv.), and copper(II) acetate (0.1 equiv.) are combined.

-

Solvent and Base Addition: Dichloromethane (DCM) is added as the solvent, followed by pyridine (2.0 equiv.) as the base.

-

Reaction: The flask is left open to the air, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by LC-MS.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

The Dual Reactivity of the Bromo-Indole Scaffold

A key strategic advantage of this compound is the potential for sequential or orthogonal functionalization at both the C2 (via the boronic acid) and C6 (via the bromo) positions. This allows for the construction of highly complex and diverse molecular architectures. For example, a Suzuki-Miyaura coupling at C2 can be followed by a second cross-coupling reaction (e.g., another Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling) at the C6-bromo position.

The decision-making process for such a sequential functionalization is illustrated below.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of a wide array of functionalized indole derivatives. Its predictable reactivity in Suzuki-Miyaura and Chan-Lam couplings, coupled with the potential for sequential derivatization, makes it an invaluable tool for researchers in drug discovery and materials science. The experimental protocols and representative data provided in this guide serve as a solid foundation for the successful application of this building block in the synthesis of novel and complex molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the strategic importance of intermediates like this compound will undoubtedly increase.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Consequently, the functionalization of the indole nucleus is of significant interest in drug discovery and development.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid with various aryl halides. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, making it a common intermediate in multi-step syntheses. This protocol, along with the comparative data on catalytic systems, will serve as a valuable resource for researchers synthesizing novel 2-aryl-6-bromo-1H-indole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, in this case, this compound, transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and the tolerance of various functional groups.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data of Catalytic Systems

The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions. The following table summarizes various conditions reported for the coupling of indolylboronic acids or bromoindoles with their respective coupling partners, providing a comparative overview to guide reaction optimization.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | For coupling of bromoindazoles with N-Boc-2-pyrroleboronic acid.[1] |

| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 | 4-12 | 56-69 | For coupling of 3-chloroindazole with 5-indole boronic acid. |

| SPhos Pd G2 (2) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 1 | >95 | For sterically hindered and electron-rich arylboronic acids. |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 120 (MW) | 1 | 77-91 | For coupling of dibromoindoles with arylboronic acids.[2] |

| Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | H₂O/Acetone | 35 | 0.5-1 | 94-99 | Ligand-free conditions for aryl iodides and bromides. |

| XPhos Pd G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | For coupling of 6-chloroindole with phenylboronic acid.[2] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., Dioxane, DME, or Toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert gas line (Argon or Nitrogen)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Experimental Workflow Diagram

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient method for the synthesis of a diverse range of 2-aryl-6-bromo-1H-indole derivatives. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate. The provided protocol and comparative data serve as a robust starting point for researchers in medicinal chemistry and drug development to synthesize novel indole-based compounds for biological evaluation. Careful execution of the experimental procedure under inert conditions is essential for the successful outcome of this powerful cross-coupling reaction.

References

Application Notes and Protocols for (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position and a boronic acid at the 2-position, along with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a strategic handle for the regioselective synthesis of highly functionalized indole derivatives. This document provides detailed application notes, experimental protocols, and data for the use of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the indol-2-yl moiety with a wide variety of aryl and heteroaryl halides, providing access to a diverse range of 2-aryl-6-bromo-1H-indole derivatives. These products can serve as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The Boc protecting group enhances the stability and solubility of the indole ring and can be readily removed under acidic conditions.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below.

Figure 1: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-bromoindole with various meta-substituted phenylboronic acids. While the indole nitrogen in these examples is unprotected, the reaction conditions and outcomes provide a strong predictive framework for reactions with the N-Boc protected analogue.

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | 3-Cyanophenylboronic acid | 6-Bromo-2-(3-cyanophenyl)-1H-indole | 75 |

| 2 | 3-Nitrophenylboronic acid | 6-Bromo-2-(3-nitrophenyl)-1H-indole | 80 |

| 3 | 3-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | tert-Butyl ((3-(6-bromo-1H-indol-2-yl)phenyl)methyl)carbamate | 65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.1 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene and Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl or heteroaryl halide, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Reagent Addition: Add the base (e.g., K₂CO₃) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-bromo-1-(tert-butoxycarbonyl)-1H-indole.

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The products derived from the Suzuki-Miyaura coupling of this compound are often designed as inhibitors or modulators of specific biological pathways implicated in disease. For instance, substituted indoles are known to interact with various protein kinases, which are key components of cellular signaling cascades.

Figure 3: Logical relationship from synthesis to biological application.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1-Boc-indole-2-boronic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-bromo-1-Boc-indole-2-boronic acid and the related compound, 6-bromo-1-Boc-indole. These reactions are pivotal in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This guide offers practical methodologies for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by quantitative data from analogous systems, and visualized workflows to facilitate experimental success.

Suzuki-Miyaura Coupling